molecular formula C12H14N2O B8530415 N,N-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine

N,N-dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine

Cat. No.: B8530415
M. Wt: 202.25 g/mol
InChI Key: PJHSLLRNPASXIS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE typically involves the following steps:

Chemical Reactions Analysis

N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL(5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE involves its interaction with specific molecular targets. One of the known targets is the enzyme cytochrome P450 2A6, where the compound acts as an inhibitor . The inhibition occurs through the formation of a coordinate covalent bond with the heme iron of the enzyme, leading to the disruption of its normal function . This interaction can affect various metabolic pathways and cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N,N-dimethyl-1-(5-pyridin-3-ylfuran-2-yl)methanamine

InChI

InChI=1S/C12H14N2O/c1-14(2)9-11-5-6-12(15-11)10-4-3-7-13-8-10/h3-8H,9H2,1-2H3

InChI Key

PJHSLLRNPASXIS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 23 (54 mg, 0.31 mmol) was added a solution of dimethylamine (2.9 M, 0.65 mL, 1.89 mmol) in anhydrous CH3OH, a solution of HCl (4.0 M, 0.16 mL, 0.63 mmol) in anhydrous 1,4-dioxane and sodium cyanoborohydride (20 mg, 0.31 mmol). The flask was purged with argon and stirred under an atmosphere of argon at room temperature for 48 h. The solution was adjusted to pH 2 with conc. HCl and the solvent was removed in vacuo. The residue was dissolved in water, washed with Et2O (3×10 mL), adjusted to pH 10 with NaOH(aq) (10 N), extracted with Et2O (3×20 mL), dried (Na2SO4), filtered and the solvent was removed in vacuo. The crude material was chromatographed on silica gel (CH3OH/CHCl3, 5/95, Rf=0.2) to afford the title compound 43 (23 mg, 37% yield) as a yellow oil: 1H NMR (CDCl3) δ 8.91 (m, 1H), 8.46 (m, 1H), 7.94 (m, 1H), 7.28 (m, 1H), 6.68 (d, J=3.3 Hz, 1H), 6.32 (d, J=3.4 Hz, 1H), 2.31 (s, 6H); LRMS (ESI) m/z calcd for C12H15N2O [M+H]+ 203. found 203; m/z calcd for C10H8NO [M−N(CH3)2]+ 158. found 158; HRMS (ESI) m/z calcd for C12H15N2O [M+H]+ 203.1184. found 203.1205; HPLC>99% (tR=6.00 min, 60 (A):40 (B): 0.07 (C); tR=5.10 min, 60 (A):40 (B): 0.1 (C)).
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